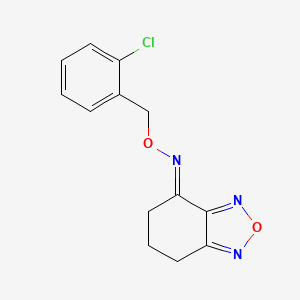![molecular formula C21H34N2O2 B5374564 2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5374564.png)
2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane, also known as AGY-94806, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its complex synthesis method and limited availability may pose challenges in its use for larger scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One direction is the development of more efficient and scalable synthesis methods to increase its availability for further studies. Additionally, the potential use of 2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane in combination with other cancer therapies is an area of interest. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane involves several steps, including the reaction of 2,3-dimethyl-4-methoxybenzaldehyde with 1,2-diaminopropane to form a Schiff base, followed by a cyclization reaction with 2-methoxyethylamine. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been studied extensively for its potential therapeutic applications. It has been found to have significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(4-methoxy-2,3-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been shown to have antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
2-[(4-methoxy-2,3-dimethylphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-17-18(2)20(25-4)7-6-19(17)14-23-11-9-21(16-23)8-5-10-22(15-21)12-13-24-3/h6-7H,5,8-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUJWMWGGQCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC3(C2)CCCN(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)
![methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)
![ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5374491.png)

![6-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5374509.png)
![4-methoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5374520.png)
![1-(1-{[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5374528.png)
![N-[1-(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-4-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5374537.png)
![3-(4-chlorobenzyl)-5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5374543.png)
![1-(4-bromophenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5374548.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5374556.png)
![2-methyl-7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-N-propyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5374572.png)
![3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374578.png)
![1-(4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)-1-propanone hydrochloride](/img/structure/B5374581.png)